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Compound of Interest

Compound Name: 3-Bromo-2-methylpropan-1-ol

Cat. No.: B1332129 Get Quote

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for

enantiomerically pure compounds is paramount. The stereochemistry of a molecule is a critical

determinant of its biological activity, with different enantiomers often exhibiting vastly different

pharmacological or toxicological profiles. Chiral building blocks—enantiopure molecules that

serve as starting materials for more complex structures—are therefore indispensable tools for

the synthetic chemist.[1] They provide an efficient pathway to introduce specific stereocenters,

bypassing the need for challenging chiral resolutions or asymmetric syntheses at later stages.

[2][3]

(S)-3-bromo-2-methylpropan-1-ol (CAS No: 98244-48-5) has emerged as a versatile and

valuable C4 chiral building block.[4] Its structure incorporates two distinct reactive centers: a

primary hydroxyl group and a primary alkyl bromide, with a defined stereocenter at the C2

position. This bifunctionality allows for selective and sequential chemical modifications, making

it a strategic precursor in the synthesis of a wide array of complex molecular targets. This guide

provides a comprehensive technical overview of its properties, synthesis, characterization, and

applications, tailored for researchers and professionals in drug development and chemical

synthesis.

Physicochemical and Spectroscopic Properties
Accurate characterization of a chemical's properties is fundamental to its application. The key

physicochemical data for (S)-3-bromo-2-methylpropan-1-ol have been compiled from various

authoritative sources and are summarized below.
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Property Value Source(s)

Molecular Formula C₄H₉BrO [5][6]

Molecular Weight 153.02 g/mol [5][7]

Appearance Liquid [5]

Density 1.461 g/mL at 25 °C [5][8]

Boiling Point 73-74 °C at 9 mmHg

Refractive Index (n20/D) 1.483 [5][8]

Optical Activity ([α]25/D) +7.3° (c = 2 in chloroform) [5]

Flash Point 92 °C (197.6 °F) - closed cup [5]

CAS Number 98244-48-5 [5][6]

InChI Key
KIBOHRIGZMLNNS-

SCSAIBSYSA-N
[5]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-3-bromo-2-methylpropan-1-ol is
expected to show distinct signals corresponding to its unique protons. A multiplet for the

methine proton at C2, doublets for the diastereotopic protons of the bromomethyl (CH₂Br)

and hydroxymethyl (CH₂OH) groups, and a doublet for the methyl (CH₃) protons. The

hydroxyl proton will appear as a broad singlet, the position of which is dependent on

concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four unique signals

corresponding to the bromomethyl carbon, the chiral methine carbon, the hydroxymethyl

carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption

band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.[7]
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Other significant peaks include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Br

stretching absorption in the fingerprint region.[7]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2)

corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[7]

Synthesis Methodologies: A Protocol from a Chiral
Precursor
The synthesis of enantiopure (S)-3-bromo-2-methylpropan-1-ol typically relies on the "chiral

pool" strategy, which utilizes readily available, inexpensive chiral molecules as starting

materials.[9] A robust and common precursor is methyl (S)-(+)-3-hydroxy-2-methylpropanoate.

The following protocol outlines a reliable two-step reduction and bromination sequence.

Logical Workflow for Synthesis
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Step 1: Reduction

Step 2: Selective Bromination

Purification

Methyl (S)-(+)-3-hydroxy-
2-methylpropanoate

Lithium Aluminum Hydride (LAH)
in dry THF, 0°C to RT

(S)-2-Methylpropane-1,3-diol

(S)-2-Methylpropane-1,3-diol

HBr (48% aq.) / H₂SO₄

Reflux

Crude (S)-3-bromo-
2-methylpropan-1-ol

Crude Product

Aqueous Workup
(Wash with NaHCO₃, H₂O)

Drying (MgSO₄) & Filtration

Vacuum Distillation

Pure (S)-3-bromo-
2-methylpropan-1-ol

Click to download full resolution via product page

Caption: Synthesis and purification workflow for (S)-3-bromo-2-methylpropan-1-ol.
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Step-by-Step Experimental Protocol
Part 1: Reduction of Methyl (S)-(+)-3-hydroxy-2-methylpropanoate

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of

converting the ester directly to the primary alcohol, yielding the corresponding diol. The

reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the

highly reactive LAH.

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a

dropping funnel, a nitrogen inlet, and a reflux condenser.

Reagent Preparation: Suspend 1.2 equivalents of lithium aluminum hydride (LAH) in

anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C

using an ice bath.

Addition of Ester: Dissolve 1.0 equivalent of methyl (S)-(+)-3-hydroxy-2-

methylpropanoate[10] in anhydrous THF and add it dropwise to the stirred LAH suspension

via the dropping funnel, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly

adding water dropwise, followed by 15% aqueous NaOH, and then more water. This

procedure (Fieser workup) is crucial for safely decomposing excess LAH and precipitating

aluminum salts in a granular, easily filterable form.

Isolation: Filter the resulting white precipitate through a pad of Celite® and wash thoroughly

with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to

yield crude (S)-2-methylpropane-1,3-diol as an oil, which can often be used in the next step

without further purification.

Part 2: Selective Monobromination
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Rationale: The conversion of a primary alcohol to an alkyl bromide can be effectively

achieved using hydrobromic acid with sulfuric acid as a catalyst.[11] In a diol, selective

monobromination can be achieved by controlling stoichiometry and reaction conditions,

though some formation of the dibrominated byproduct is possible. The less sterically

hindered primary hydroxyl is the kinetically favored site of reaction.

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

combine the crude (S)-2-methylpropane-1,3-diol from the previous step with 2.0 equivalents

of 48% aqueous hydrobromic acid.

Catalyst Addition: Slowly and carefully add 0.5 equivalents of concentrated sulfuric acid while

cooling the flask in an ice bath.

Reaction: Heat the mixture to reflux and maintain for 5-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: After cooling, dilute the reaction mixture with water and transfer to a separatory

funnel. Extract the product with a suitable organic solvent, such as diethyl ether or

dichloromethane (3 x volumes).

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous

sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure. The crude product is then purified by vacuum distillation to yield

pure (S)-3-bromo-2-methylpropan-1-ol.

Applications in Drug Development and Advanced
Synthesis
The utility of (S)-3-bromo-2-methylpropan-1-ol lies in its ability to serve as a versatile chiral

precursor for high-value molecules.

Reactivity Profile
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Nucleophilic Substitution at C1

Reactions at Hydroxyl Group

(S)-3-bromo-2-methylpropan-1-ol

Nucleophiles
(R₂NH, RS⁻, N₃⁻, CN⁻) Br⁻ is a good

 leaving group 

Acylation / Esterification
(e.g., Ac₂O, RCOCl)

 Alcohol functional group 

Etherification
(e.g., NaH, R-X)

Substituted Products

Esters

Ethers

Click to download full resolution via product page

Caption: Key reactivity pathways of (S)-3-bromo-2-methylpropan-1-ol.

Synthesis of Pharmaceutical Intermediates: It is a documented precursor for synthesizing the

phase II metabolite of mexiletine, (R)-mexiletine N-carbonyloxy-β-D-glucuronide.[5][12] It is

also employed as a reagent in the preparation of pyrazolopyrimidinamine derivatives, which

have been investigated for their kinase inhibitory activity.[12]

Natural Product Synthesis: The compound has been utilized as a starting material in the total

synthesis of complex natural products such as (R)-(+)-muscopyridine, the marine natural

product polycavernoside A, and the poison frog alkaloid (+)-allopumiliotoxin 323B′.[5][12]

Materials Science: Beyond pharmaceuticals, it can be used in the construction of homochiral

porous molecular networks, where the defined stereochemistry of the building block is

translated into the macroscopic structure of the material.[12]

Safety and Handling
As with any brominated organic compound, proper safety protocols must be strictly followed.
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Hazard Classification: (S)-3-bromo-2-methylpropan-1-ol is classified as an irritant.[7][13] It

causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory

irritation (H335).[5][7]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab

coat.[5][14] For operations with a risk of aerosol generation, a respirator with a suitable

organic vapor filter may be necessary.[14]

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4][14] It should be

kept away from incompatible materials such as strong oxidizing agents and strong bases.

[14]

First Aid Measures:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing

contact lenses if present. Seek medical attention.[14]

Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove

contaminated clothing.[14]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and

seek medical attention.[14]

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate

medical attention.[14]

Conclusion
(S)-3-bromo-2-methylpropan-1-ol is a quintessential example of a modern chiral building

block, offering a gateway to complex, enantiomerically pure molecules. Its defined stereocenter

and bifunctional nature provide chemists with a powerful tool for strategic and efficient

synthesis. A thorough understanding of its properties, synthetic routes, and handling

requirements, as detailed in this guide, is crucial for leveraging its full potential in research,

drug discovery, and materials science.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1332129?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://www.alfa-chemistry.com/cas_98244-48-5.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/325058
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methylpropan-1-ol
https://www.sigmaaldrich.com/US/en/product/aldrich/325058
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.bldpharm.com/products/98244-48-5.html
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/pdf/Handling_and_safety_precautions_for_3_Bromo_2_bromomethyl_propan_1_ol.pdf
https://www.benchchem.com/product/b1332129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vertex AI Search. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical
Synthesis.

PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from

[Link]

National Institutes of Health (NIH). (n.d.). Synthesis of Chiral Building Blocks for Use in Drug

Discovery. Retrieved from [Link]

AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug
Development.

Buchler GmbH. (n.d.). Chiral Building Blocks. Retrieved from [Link]

BenchChem. (2025). Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-
1-ol.

PubChem. (n.d.). 3-Bromo-2-methylpropan-1-ol. Retrieved from [Link]

BenchChem. (n.d.). 3-Bromo-2-methylpropan-1-ol | 40145-08-2.
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Bromo-2-
(bromomethyl)propan-1-ol.

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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